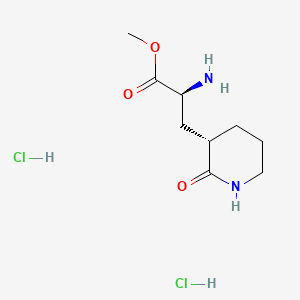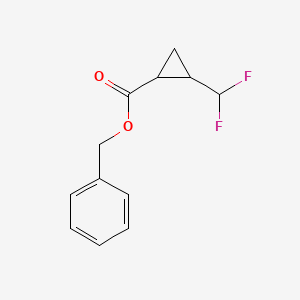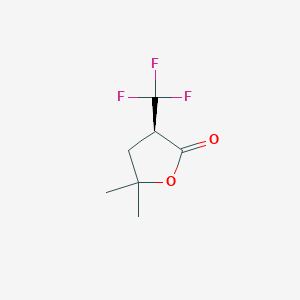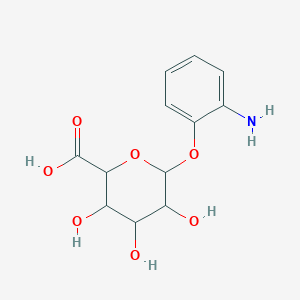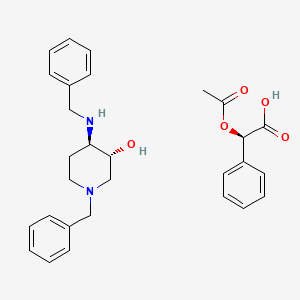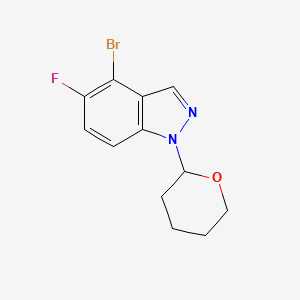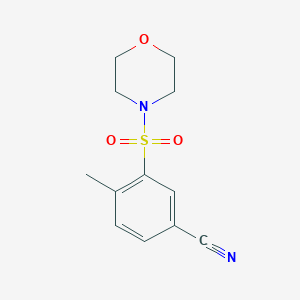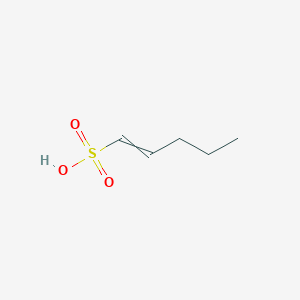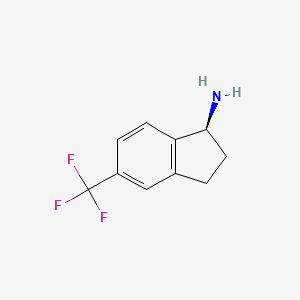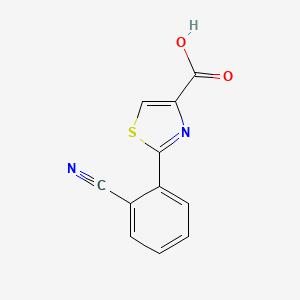
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol is a chemical compound that belongs to the class of oxazole derivatives It features a naphthalene ring system substituted with a methyl group and an oxazole ring, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution on the Naphthalene Ring: The naphthalene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Attachment of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)acetaldehyde or 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)acetic acid.
Reduction: Formation of 2-(5-Methyl-2-naphthalen-1-yl-1,3-dihydro-oxazol-4-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as fluorescent dyes or polymers.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The naphthalene ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Naphthalen-1-yl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazole
- 4-[3-Methyl-5-(5,6,7-trihydroxy-1,2,4a,5-tetramethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)pentoxy]-4-oxobutanoic acid
Uniqueness
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol is unique due to its specific substitution pattern on the naphthalene ring and the presence of the ethanol moiety
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
2-(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C16H15NO2/c1-11-15(9-10-18)17-16(19-11)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,18H,9-10H2,1H3 |
InChI-Schlüssel |
UGJISKGYUFAQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
